molecular formula C8H7ClN2S B1597233 6-Chloro-4-methyl-1,3-benzothiazol-2-amine CAS No. 38338-21-5

6-Chloro-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1597233
CAS No.: 38338-21-5
M. Wt: 198.67 g/mol
InChI Key: DBZBJLJYSYHKJO-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.68 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of benzothiazoles, which includes this compound, can be achieved through various methods. One such method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A more detailed synthesis process can be found in the literature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 198.68 .

Scientific Research Applications

Antitumor Properties and Metabolic Transformations
The synthesis of 2-(4-acylaminophenyl)benzothiazoles, including analogs of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, has demonstrated potent and selective antitumor activity against various cancer cell lines. The antitumor mechanism, while not fully understood, is believed to involve metabolic transformations including N-acetylation and oxidation, which play a crucial role in the drug's mode of action. This transformation process significantly impacts the compound's antitumor activity, as observed in in vitro and in vivo pharmacokinetic studies (Chua et al., 1999).

Chemical Synthesis and Transformations
Research on 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones showcases the chemical versatility of benzothiazole derivatives. These compounds can react with various agents to produce sulfonic acids, esters, and amides, highlighting the adaptability of benzothiazole scaffolds in chemical synthesis (Dushamov et al., 2020).

Catalytic Applications
The catalytic amination of azoles, including benzothiazole derivatives, via C-H, N-H coupling, represents another significant application. Such transformations enable the functionalization of benzothiazole molecules, demonstrating their utility in organic synthesis and potentially enhancing the pharmacological properties of these compounds (Monguchi et al., 2009).

Antibacterial and Antifungal Activities
Compounds derived from benzothiazole, such as N-substituted-3-chloro-2-azetidinones, have shown promising antibacterial activity against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of benzothiazole derivatives in medicinal chemistry (Chavan & Pai, 2007).

Antimicrobial and Cytotoxic Activity
Similarly, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which involve the benzothiazole structure, has yielded compounds with good antibacterial and cytotoxic activities. This underscores the benzothiazole ring's contribution to the bioactive profile of these molecules, offering avenues for the development of new therapeutics (Noolvi et al., 2014).

Anti-inflammatory Activity
Research on novel quinazolines-4(3H)-ones derived from benzothiazole indicates significant anti-inflammatory and antibacterial potential. These findings suggest applications in creating anti-inflammatory drugs, emphasizing the therapeutic versatility of benzothiazole derivatives (Srivastav et al., 2009).

Prodrug Development for Antitumor Applications
The development of amino acid prodrugs of antitumor benzothiazoles illustrates a strategy to enhance the solubility and pharmacokinetic profiles of these compounds. This approach signifies the potential of benzothiazole derivatives in cancer therapy through improved drug delivery systems (Bradshaw et al., 2002).

Mechanism of Action

Mode of Action

It’s worth noting that benzothiazole derivatives have been studied for their anti-inflammatory and analgesic activities . The exact interaction of this specific compound with its targets and the resulting changes at the molecular level remain to be elucidated.

Result of Action

Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . The specific effects of this compound at the molecular and cellular level need to be investigated further.

Biochemical Analysis

Biochemical Properties

6-Chloro-4-methyl-1,3-benzothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These interactions are crucial as they can modulate the production of inflammatory mediators like prostaglandins and leukotrienes. Additionally, this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and persistent anti-proliferative effects in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. These metabolic pathways are essential for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity, which allows it to penetrate cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to these compartments. For example, phosphorylation of the compound can enhance its nuclear localization, where it can interact with transcription factors and modulate gene expression.

Properties

IUPAC Name

6-chloro-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZBJLJYSYHKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365972
Record name 6-Chloro-4-methyl-benzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38338-21-5
Record name 6-Chloro-4-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38338-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methyl-benzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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